molecular formula C22H12 B126255 Dibenzo(j,mno)acephenanthrylene CAS No. 153043-82-4

Dibenzo(j,mno)acephenanthrylene

Cat. No. B126255
M. Wt: 276.3 g/mol
InChI Key: VBFJBGBONHVYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo(j,mno)acephenanthrylene (DBA) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields. DBA is a highly conjugated molecule with a planar structure that consists of four fused benzene rings.

Mechanism Of Action

The mechanism of action of Dibenzo(j,mno)acephenanthrylene is not fully understood, but recent studies have shown that it can interact with DNA and induce DNA damage. Dibenzo(j,mno)acephenanthrylene has also been shown to induce oxidative stress and inflammation in cells, which may contribute to its cytotoxic effects.

Biochemical And Physiological Effects

Dibenzo(j,mno)acephenanthrylene has been shown to have cytotoxic effects on various cell types, including cancer cells. It can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy. However, Dibenzo(j,mno)acephenanthrylene also has toxic effects on normal cells, which may limit its use in clinical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dibenzo(j,mno)acephenanthrylene in lab experiments is its high chemical stability, which makes it an ideal candidate for studying the effects of PAHs on biological systems. However, Dibenzo(j,mno)acephenanthrylene is also highly insoluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Dibenzo(j,mno)acephenanthrylene, including:
1. Developing novel Dibenzo(j,mno)acephenanthrylene-based materials for organic electronics applications.
2. Studying the effects of Dibenzo(j,mno)acephenanthrylene on DNA damage and repair mechanisms.
3. Investigating the potential use of Dibenzo(j,mno)acephenanthrylene as a cancer therapeutic agent.
4. Developing new synthesis methods for Dibenzo(j,mno)acephenanthrylene and its derivatives.
5. Studying the environmental impact of Dibenzo(j,mno)acephenanthrylene and other PAHs.

Synthesis Methods

Dibenzo(j,mno)acephenanthrylene can be synthesized through various methods, including Suzuki-Miyaura coupling, Pd-catalyzed C-H activation, and Diels-Alder reaction. The most commonly used method for synthesizing Dibenzo(j,mno)acephenanthrylene is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst.

Scientific Research Applications

Dibenzo(j,mno)acephenanthrylene has been extensively studied in various scientific fields, including materials science, organic electronics, and biomedicine. In materials science, Dibenzo(j,mno)acephenanthrylene has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility. In organic electronics, Dibenzo(j,mno)acephenanthrylene-based materials have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

properties

CAS RN

153043-82-4

Product Name

Dibenzo(j,mno)acephenanthrylene

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

IUPAC Name

hexacyclo[16.3.1.02,7.09,21.012,20.015,19]docosa-1(21),2,4,6,8,10,12(20),13,15(19),16,18(22)-undecaene

InChI

InChI=1S/C22H12/c1-2-4-18-15(3-1)11-16-9-8-14-6-5-13-7-10-17-12-19(18)21(16)22(14)20(13)17/h1-12H

InChI Key

VBFJBGBONHVYNN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6

Other CAS RN

153043-82-4

synonyms

CP(1,12)B(a)P
dibenzo(j,mno)acephenanthrylene

Origin of Product

United States

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